9alpha,11,12-Trihydroxydrim-7-en-6-one

Hydrophilicity Solubility Drug Formulation

Distinct tri-hydroxylation pattern at C-9, C-11, and C-12 yields LogP 1.91, moderate polarity, and reduced non-specific membrane binding versus drimenin. Enables cleaner target interrogation as an nAChR-silent control. Validated scaffold for regioselective derivatization, hemisynthesis of pereniporin A, and use as authentic LC-MS/MS standard in metabolism studies. Order high-purity (≥98%) powder for reproducible research results.

Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
Cat. No. B161496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9alpha,11,12-Trihydroxydrim-7-en-6-one
Molecular FormulaC15H24O4
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1C(=O)C=C(C2(CO)O)CO)C)C
InChIInChI=1S/C15H24O4/c1-13(2)5-4-6-14(3)12(13)11(18)7-10(8-16)15(14,19)9-17/h7,12,16-17,19H,4-6,8-9H2,1-3H3/t12-,14-,15+/m0/s1
InChIKeyXDCICCSDIUXWSU-AEGPPILISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

9alpha,11,12-Trihydroxydrim-7-en-6-one: Sesquiterpenoid Identity and Procurement Baseline


9alpha,11,12-Trihydroxydrim-7-en-6-one (CAS 192566-65-7) is a drimane-type sesquiterpenoid . This natural product is characterized by a drimane skeleton featuring three hydroxyl substituents at positions C-9, C-11, and C-12, along with an α,β-unsaturated ketone at C-6 . It is isolated from plant sources including Drimys winteri and Ilex species . The compound exists as a solid at room temperature, has a molecular weight of 268.35 g/mol, and a predicted LogP of 1.91, indicating moderate hydrophilicity relative to less oxidized drimane analogs .

Why 9alpha,11,12-Trihydroxydrim-7-en-6-one Cannot Be Substituted by Other Drimane Sesquiterpenoids


The biological and physicochemical profile of drimane sesquiterpenoids is exquisitely sensitive to the number and stereochemistry of oxygenated substituents [1]. In this chemical class, minor alterations—such as the removal of a single hydroxyl group or the reduction of a ketone—can drastically alter potency, target selectivity, and even reverse biological activity [2]. 9alpha,11,12-Trihydroxydrim-7-en-6-one possesses a unique tri-hydroxylation pattern at C-9, C-11, and C-12, distinguishing it from more common dihydroxy or mono-hydroxy drimane analogs. This specific arrangement modulates molecular polarity, hydrogen-bonding capacity, and metabolic stability, thereby rendering generic substitution with other in-class compounds scientifically unsound without direct comparative validation [3]. The evidence below quantifies these differential characteristics, demonstrating why procurement decisions must be based on specific compound identity rather than broad class membership.

9alpha,11,12-Trihydroxydrim-7-en-6-one: Quantified Differentiation from Closest Analogs


Enhanced Hydrophilicity and Solubility Profile Versus Less Hydroxylated Drimane Analogs

9alpha,11,12-Trihydroxydrim-7-en-6-one exhibits significantly greater hydrophilicity than its less hydroxylated drimane counterparts, as quantified by its LogP value of 1.91 . This contrasts sharply with the more lipophilic 11-Hydroxydrim-7-en-6-one (C15H24O2, MW 236.35), which contains only a single hydroxyl group and is predicted to have a substantially higher LogP . The increased polarity of the trihydroxy compound directly enhances its aqueous solubility and influences its partitioning in biphasic systems, a critical parameter for in vitro assay design and in vivo bioavailability .

Hydrophilicity Solubility Drug Formulation

Differential Cytotoxic Potency Attributed to C-12 Hydroxylation in Drimane Sesquiterpenoids

Structure-activity relationship (SAR) studies on drimane sesquiterpenoids indicate that the presence of a C-12 hydroxyl or related oxygenated group is a critical determinant of cytotoxic potency [1]. For instance, 9-epideoxymuzigadial and muzigadial, both possessing C-12 aldehyde/hemiacetal functionality, display IC50 values of 1.01 and 0.31 μg/mL, respectively, against the chloroquine-sensitive D10 strain of Plasmodium falciparum [2]. In contrast, drimanes lacking this C-12 oxygenation exhibit significantly reduced or negligible activity. 9alpha,11,12-Trihydroxydrim-7-en-6-one, by virtue of its C-12 hydroxyl group, is structurally poised within the active pharmacophore space delineated by these SAR findings, whereas the common analog 9α,11-Dihydroxydrim-7-en-6-one (lacking C-12 oxygenation) falls outside this activity-critical structural motif .

Cytotoxicity Anticancer Structure-Activity Relationship

Target Engagement Selectivity Inferred from Drimane Hydroxylation-Dependent nAChR Inhibition

Drimane sesquiterpenoids exhibit noncompetitive inhibition of human nicotinic acetylcholine receptors (nAChRs) with a potency rank order that correlates inversely with ligand polarity [1]. Drimenin, a relatively nonpolar drimane, inhibits hα4β2 nAChRs with an IC50 of 0.97 ± 0.35 μM, whereas the more polar polygodial shows a 64-fold lower potency (IC50 = 62.5 ± 19.9 μM) [2]. 9alpha,11,12-Trihydroxydrim-7-en-6-one, with its three hydroxyl groups, represents the most polar extreme of this series, suggesting a distinct pharmacological profile characterized by lower nAChR affinity but potentially enhanced selectivity for alternative targets or improved off-target safety margins [3]. This is in stark contrast to drimenin, which, despite its high nAChR potency, may exhibit broader off-target effects due to its lipophilic nature.

Nicotinic Acetylcholine Receptor Selectivity Neuropharmacology

Metabolic Stability Differentiated by Trihydroxy Pattern: Resistance to Oxidative Modifications

The biosynthetic pathway of drimane sesquiterpenoids in Aspergillus species involves the cytochrome P450 monooxygenase DrtD, which sequentially hydroxylates drimenol at C-6, C-9, and C-12, and further oxidizes the C-6 hydroxyl to a ketone and the C-11 hydroxyl to an aldehyde [1]. 9alpha,11,12-Trihydroxydrim-7-en-6-one, already possessing hydroxyl groups at C-9 and C-12 and a ketone at C-6, is a 'late-stage' oxidation product that is less susceptible to further oxidative metabolism compared to less oxidized precursors like 11-Hydroxydrim-7-en-6-one or drimenol [2]. This implies that the trihydroxy compound may exhibit prolonged half-life in metabolically competent in vitro systems (e.g., hepatocyte assays) and reduced formation of reactive or variable metabolites, leading to more reproducible biological readouts.

Metabolic Stability Biotransformation Drug Metabolism

Synthetic Accessibility and Chemical Derivatization Potential: A Trihydroxy Scaffold Advantage

9alpha,11,12-Trihydroxydrim-7-en-6-one serves as a versatile intermediate in the hemisynthesis of more complex bioactive drimanes. For example, it can be converted to pereniporin A, an antibiotic drimane, via a carbonate intermediate . In contrast, the simpler analog 11-Hydroxydrim-7-en-6-one lacks the additional hydroxyl handles required for such divergent functionalization. The presence of three distinct hydroxyl groups (primary at C-11 and C-12, tertiary at C-9) enables regioselective protection and derivatization strategies that are not possible with mono- or dihydroxy analogs [1]. This synthetic versatility makes the trihydroxy compound a privileged starting material for generating focused libraries of drimane analogs to explore structure-activity relationships or to produce late-stage functionalized probes.

Chemical Synthesis Derivatization Medicinal Chemistry

Purity and Quality Control: High Purity Specifications Enabling Reproducible Research

Commercially available 9alpha,11,12-Trihydroxydrim-7-en-6-one is consistently supplied with a purity of ≥98% as determined by HPLC, NMR, and MS analysis [1]. This high level of purity is critical for minimizing batch-to-batch variability and ensuring that observed biological effects are attributable to the compound itself rather than impurities or degradation products. In comparison, some less common drimane analogs may only be available at lower purities (e.g., 95%) or without rigorous analytical certification, introducing an element of uncertainty in quantitative assays . The established quality control standards for this specific trihydroxy compound reduce the risk of confounding results from trace contaminants, thereby enhancing the reproducibility of experimental findings across different laboratories and studies.

Purity Quality Control Reproducibility

Optimal Scientific and Industrial Use Cases for 9alpha,11,12-Trihydroxydrim-7-en-6-One


Phenotypic Screening for Antiproliferative or Cytotoxic Agents

The compound's alignment with the C-12 oxygenated drimane pharmacophore for cytotoxicity [1] makes it a high-priority inclusion in phenotypic screening libraries targeting cancer or parasitic diseases. Its higher polarity relative to drimenin [2] may reduce false positives arising from nonspecific membrane interactions, while its predicted metabolic stability [3] ensures sustained exposure in cell-based assays. Researchers can use this compound to probe the importance of the trihydroxy motif in antiproliferative activity and to benchmark against less hydroxylated drimane controls.

Chemical Biology Probe for Investigating Non-nAChR Drimane Targets

Based on SAR showing that high polarity drastically reduces nAChR affinity [2], 9alpha,11,12-Trihydroxydrim-7-en-6-one serves as an ideal 'silent' control for drimane studies focused on alternative molecular targets (e.g., anti-inflammatory pathways, antifungal mechanisms). Unlike the potent nAChR inhibitor drimenin, this trihydroxy analog is unlikely to confound results through cholinergic modulation, allowing cleaner interrogation of other signaling pathways or enzymatic activities modulated by the drimane scaffold [1].

Medicinal Chemistry Starting Point for Divergent Derivatization

The presence of three chemically distinct hydroxyl groups (primary at C-11 and C-12, tertiary at C-9) on a rigid drimane core provides a versatile scaffold for generating focused compound libraries [4]. Chemists can perform regioselective protection/deprotection sequences to install diverse functional groups, enabling systematic exploration of SAR around the drimane nucleus. The compound's established use in the hemisynthesis of pereniporin A demonstrates its practical utility as a key intermediate for accessing more complex bioactive natural products and their analogs.

Metabolite Identification and Pharmacokinetic Studies

As a late-stage oxidation product in the DrtD biosynthetic pathway [3], 9alpha,11,12-Trihydroxydrim-7-en-6-one can serve as an authentic standard for metabolite identification in studies involving drimane-producing organisms or in mammalian metabolism experiments. Its well-defined physicochemical properties (LogP 1.91, high purity) make it suitable for developing and validating LC-MS/MS analytical methods, which are essential for quantifying drimane exposure in pharmacokinetic and toxicokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9alpha,11,12-Trihydroxydrim-7-en-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.